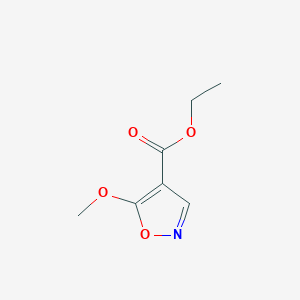

Ethyl 5-methoxy-1,2-oxazole-4-carboxylate

説明

Ethyl 5-methoxy-1,2-oxazole-4-carboxylate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is also used as a pharmaceutical and organic intermediate .

Synthesis Analysis

Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities. The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has been increased in the past few years . Oxazole can be synthesized via a variety of methods, including a 1,3-dipolar cycloaddition of nitrile oxides with alkynes, or the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid .Molecular Structure Analysis

Oxazoles are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .Chemical Reactions Analysis

Due to the weak N-O bond, the isoxazole ring tends to collapse under UV irradiation, rearranging to oxazole through azirine intermediate. Meanwhile, the azirine intermediate can react with nucleophiles, especially carboxylic acids .Physical And Chemical Properties Analysis

The empirical formula of this compound is C8H11NO4, and its molecular weight is 185.18 .科学的研究の応用

Synthesis of Chiral Compounds

Highly diastereoselective synthesis of 2-oxazoline-4-carboxylates demonstrates the utility of ethyl 5-methoxy-1,2-oxazole-4-carboxylate in creating chiral compounds. This process involves formal [3+2] cycloadditions catalyzed by metal chlorides, yielding compounds with significant diastereoselectivity. These chiral compounds have implications in pharmaceutical synthesis and the development of biologically active molecules (Suga et al., 1994).

Catalysis Research

The compound also plays a role in catalysis research, particularly in stereoselective synthesis processes. Lewis acid-catalyzed formal [3+2] cycloadditions involving 5-methoxyoxazoles with aldehydes have been studied for their high cis-selectivity, demonstrating the compound's relevance in catalysis and synthetic chemistry (Suga et al., 1993).

Antitumor Activity

This compound derivatives have been explored for their antitumor activity, such as in the synthesis of oxazofurin, indicating potential applications in cancer research. Oxazofurin has shown cytotoxic effects toward certain cancer cell lines, illustrating the compound's utility in developing antitumor agents (Franchetti et al., 1990).

Corrosion Inhibition

In the field of materials science, derivatives of this compound have been evaluated as corrosion inhibitors on mild steel in acidic solutions. Their effectiveness suggests potential industrial applications in protecting metals from corrosion (Rahmani et al., 2018).

Organic Synthesis and Functionalization

The compound is integral to the synthesis of variously substituted oxazoles, showcasing its versatility as a building block in organic synthesis. This includes the development of methodologies for synthesizing 2,4-disubstituted, 2,5-disubstituted, and 2,4,5-trisubstituted oxazoles, which have broad applicability in creating compounds with potential pharmaceutical relevance (Hodgetts & Kershaw, 2002).

作用機序

Target of Action

It is known that oxazole derivatives, to which this compound belongs, have a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and anthelminthic effects . These activities suggest that Ethyl 5-methoxy-1,2-oxazole-4-carboxylate may interact with a variety of biological targets.

Mode of Action

For instance, some oxazole derivatives can inhibit the growth of bacteria or cancer cells, while others can modulate immune responses or metabolic pathways .

Pharmacokinetics

The compound is soluble in water, which may influence its bioavailability .

Action Environment

It is known that the compound is stable under cool, dry conditions and is incompatible with oxidizing agents .

特性

IUPAC Name |

ethyl 5-methoxy-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO4/c1-3-11-6(9)5-4-8-12-7(5)10-2/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTXDOHMFSIRMHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(ON=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1425783.png)

![{1-[(4-Methylphenyl)sulfanyl]cyclopentyl}methanamine](/img/structure/B1425787.png)

![7-Chloro-1-(toluene-4-sulfonyl)-1,2,3,4-tetrahydro-benzo[b]azepin-5-one](/img/structure/B1425804.png)

![[1-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B1425805.png)